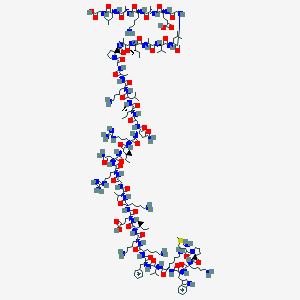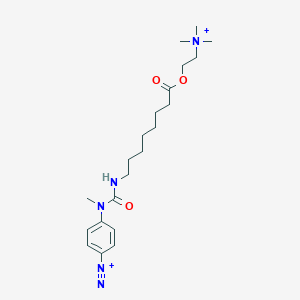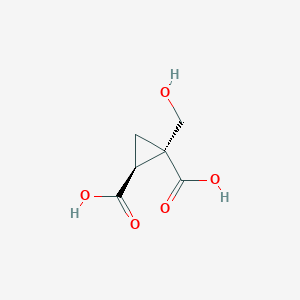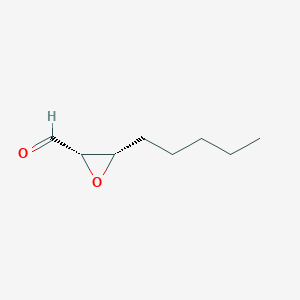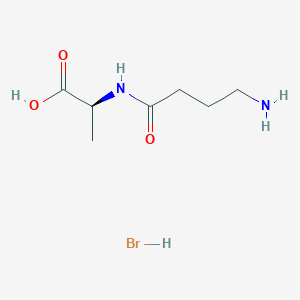
4-Aminobutylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobutylalanine, also known as 4-ABAla, is a non-proteinogenic amino acid that has gained attention in the field of biochemistry due to its unique structure and potential applications. This amino acid is a derivative of alanine, where the carboxylic acid group is replaced with an amino group, resulting in a primary amine. In
Mécanisme D'action
The mechanism of action of 4-Aminobutylalanine is not fully understood. However, it is believed that the primary amine group of 4-Aminobutylalanine can form covalent bonds with other functional groups, such as carboxylic acids or aldehydes. This property makes 4-Aminobutylalanine a useful tool for site-specific labeling and conjugation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Aminobutylalanine are not well studied. However, it has been reported that 4-Aminobutylalanine can be incorporated into peptides and proteins without affecting their structure or function. This suggests that 4-Aminobutylalanine may not have significant effects on the biochemical and physiological properties of peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Aminobutylalanine in lab experiments is its ability to introduce new functional groups into peptides and proteins. This property can be used for site-specific labeling or conjugation, which can be useful in various research applications. However, one of the limitations of using 4-Aminobutylalanine is its cost and availability. 4-Aminobutylalanine is not readily available and can be expensive to synthesize.
Orientations Futures
There are several future directions for the use of 4-Aminobutylalanine in scientific research. One potential direction is the development of new methods for the synthesis of 4-Aminobutylalanine, which can make it more accessible and cost-effective. Another direction is the exploration of the biochemical and physiological effects of 4-Aminobutylalanine, which can provide insights into its potential applications. Finally, the use of 4-Aminobutylalanine in the development of new drugs or therapeutics is an area that can be explored in the future.
Méthodes De Synthèse
The synthesis of 4-Aminobutylalanine can be achieved through several methods. One of the most common methods is the reaction of 4-aminobutyric acid with alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 4-Aminobutylalanine and N,N'-dicyclohexylurea (DCU) as a byproduct.
Applications De Recherche Scientifique
4-Aminobutylalanine has been used in various scientific research applications due to its unique properties. One of the most notable applications is its use in the synthesis of peptides and proteins. 4-Aminobutylalanine can be incorporated into peptides and proteins to introduce new functional groups, which can be used for site-specific conjugation or labeling.
Propriétés
Numéro CAS |
113694-76-1 |
|---|---|
Nom du produit |
4-Aminobutylalanine |
Formule moléculaire |
C7H15BrN2O3 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
(2S)-2-(4-aminobutanoylamino)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H14N2O3.BrH/c1-5(7(11)12)9-6(10)3-2-4-8;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1 |
Clé InChI |
SIZUITTXQRAABF-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)CCCN.Br |
SMILES |
CC(C(=O)O)NC(=O)CCCN.Br |
SMILES canonique |
CC(C(=O)O)NC(=O)CCCN.Br |
Synonymes |
4-aminobutylalanine 4-aminobutyryl-DL-alanine hydrobromide ABAHB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




